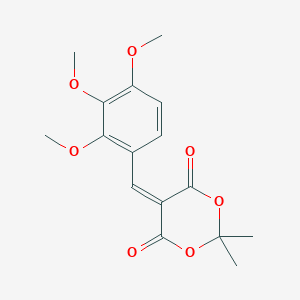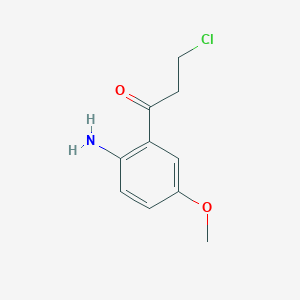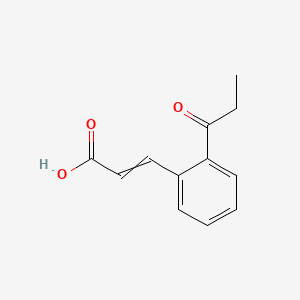
(E)-3-(2-Propionylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Propionylphenyl)acrylic acid is an organic compound characterized by the presence of a propionyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Propionylphenyl)acrylic acid typically involves the aldol condensation of 2-acetylbenzoic acid with propionaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale aldol condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-Propionylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Propionylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its potential anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic acid: A simpler unsaturated carboxylic acid with similar reactivity.
Propionic acid: A short-chain carboxylic acid with different structural features.
2-Phenylacrylic acid: A structurally related compound with a phenyl ring attached to an acrylic acid moiety.
Uniqueness
(E)-3-(2-Propionylphenyl)acrylic acid is unique due to the presence of both a propionyl group and an acrylic acid moiety attached to a phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(2-propanoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-11(13)10-6-4-3-5-9(10)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15) |
Clave InChI |
ZWANPQRQROMHAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


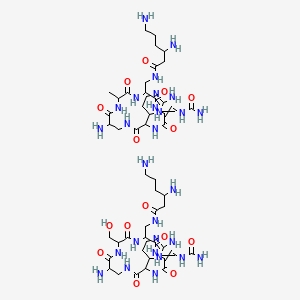

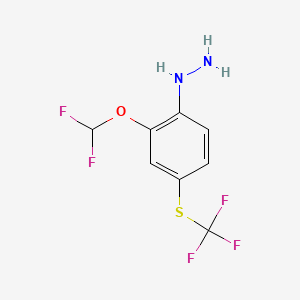
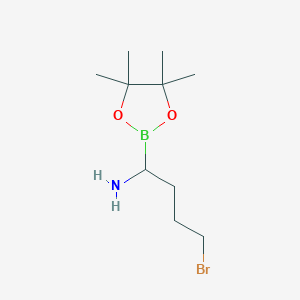
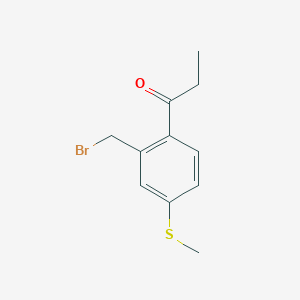
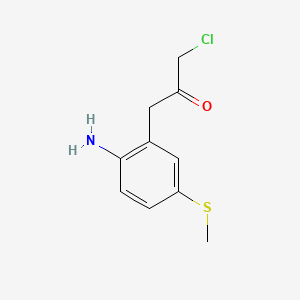

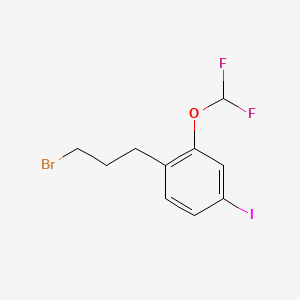
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)


